molecular formula C10H8N2O4 B1333011 (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid CAS No. 2257-64-9

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid

Cat. No.: B1333011
CAS No.: 2257-64-9
M. Wt: 220.18 g/mol
InChI Key: DSVPRFSMRMXXKQ-UHFFFAOYSA-N
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Description

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is a chemical compound with a complex structure that includes a phthalazinone core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with chloroacetic acid under controlled conditions to yield the target compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different functional groups.

    Acetic acid derivatives: Compounds with similar side chains but different core structures.

Uniqueness

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is unique due to its specific combination of a phthalazinone core and an acetic acid side chain, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVPRFSMRMXXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368320
Record name (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2257-64-9
Record name (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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